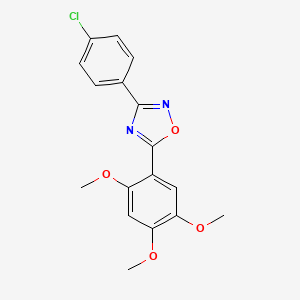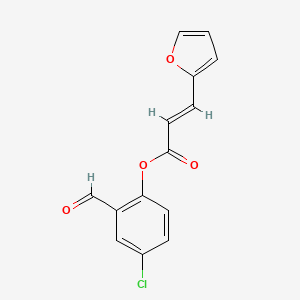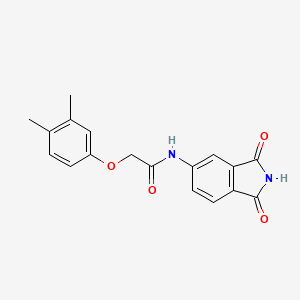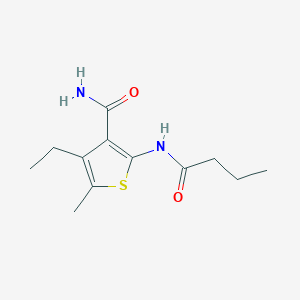
3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, also known as CPTO, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the oxadiazole family and has been found to possess various biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it exerts its biological activities by modulating various signaling pathways in cells. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in inflammation.
実験室実験の利点と制限
One of the advantages of using 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potent biological activity. It has been found to exhibit activity at relatively low concentrations, making it a cost-effective compound for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to investigate the safety and toxicity of this compound, which is an important consideration for drug development.
合成法
The synthesis of 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with 2,4,5-trimethoxybenzoyl chloride to form the final product, this compound.
科学的研究の応用
3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Studies have shown that this compound inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-21-13-9-15(23-3)14(22-2)8-12(13)17-19-16(20-24-17)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLXEZNEOKMVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)
![N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)


![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)




![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)
![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)

